An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a chiral bicyclic monoterpene ketone that serves as a valuable building block in asymmetric synthesis. Its rigid pinane skeleton and strategically positioned hydroxyl and ketone functionalities make it an effective chiral auxiliary, particularly in stereoselective aldol reactions for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in organic synthesis. While direct modulation of specific signaling pathways by this compound is not extensively documented, its role in the synthesis of biologically active molecules is significant.
Chemical and Physical Properties
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a white solid at room temperature.[1] Its chemical structure and key physical properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | [2] |
| Synonyms | (-)-2-Hydroxy-3-pinanone, (-)-2-Hydroxypinocamphone | [2] |
| CAS Number | 1845-25-6 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White to off-white powder or solid | |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.059 g/mL at 25 °C | [1] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | |
| Solubility | Soluble in chloroform, ethyl acetate, methanol. | [1] |
Experimental Protocols
Synthesis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone from (1S)-(-)-α-Pinene
The most common route for the synthesis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is the oxidation of (1S)-(-)-α-pinene. A typical procedure involves the use of potassium permanganate as the oxidizing agent.
Protocol:
-
Reaction Setup: A solution of (1S)-(-)-α-pinene in a suitable solvent system, such as aqueous acetone, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidation: A solution of potassium permanganate is added dropwise to the cooled α-pinene solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Workup: After the reaction is complete, the manganese dioxide formed is filtered off. The filtrate is then concentrated under reduced pressure to remove the organic solvent.
-
Extraction: The aqueous residue is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by column chromatography on silica gel.
Purification by Column Chromatography
Protocol:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[3][4]
-
Sample Loading: The crude (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[3]
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).[3]
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield purified (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl groups on the pinane skeleton, the protons adjacent to the carbonyl and hydroxyl groups, and the bridgehead protons.
¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbons of the gem-dimethyl group, and the remaining methylene and methine carbons of the bicyclic system.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone will exhibit characteristic absorption bands corresponding to its functional groups.
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the alkyl groups.
-
C=O stretch: A strong, sharp absorption band around 1715-1700 cm⁻¹ characteristic of a ketone.
-
C-O stretch: An absorption in the region of 1200-1000 cm⁻¹ corresponding to the C-O single bond of the alcohol.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone will result in fragmentation of the molecular ion.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 168 corresponding to the molecular weight of the compound.[6]
-
Key Fragments: Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group or the hydroxyl-bearing carbon) and dehydration (loss of a water molecule).[6][7] Expect to see fragments resulting from the loss of methyl groups (M-15), the isopropyl group, and the cleavage of the bicyclic ring system.
Applications in Asymmetric Synthesis
The primary application of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is as a chiral auxiliary in asymmetric synthesis.[8] It is particularly effective in directing the stereochemical outcome of aldol reactions.[9]
Asymmetric Aldol Reaction
In a typical asymmetric aldol reaction, a prochiral enolate is reacted with an aldehyde in the presence of the chiral auxiliary. The rigid bicyclic structure of the pinanone derivative creates a chiral environment that favors the approach of the reactants from one face, leading to the formation of one diastereomer in excess.
Mechanism Outline:
-
Formation of the Chiral Enolate: The chiral auxiliary, (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, is first converted to a chiral enolate. This is typically achieved by reacting an N-acyl derivative of the auxiliary with a base.
-
Diastereoselective Aldol Addition: The chiral enolate then reacts with an aldehyde. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. The reaction often proceeds through a Zimmerman-Traxler-like transition state.[8]
-
Removal of the Auxiliary: After the aldol addition, the chiral auxiliary is cleaved from the product, often by hydrolysis or reduction, to yield the desired enantiomerically enriched β-hydroxy carbonyl compound. The chiral auxiliary can often be recovered and reused.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the direct interaction of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone with specific cellular signaling pathways. However, its precursor, α-pinene, and other pinane derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[10] Some studies have suggested that α-pinene can modulate inflammatory signaling pathways, such as the NF-κB pathway.[11] It is plausible that derivatives like 2-hydroxy-3-pinanone could retain or possess modified biological activities, but further research is needed to elucidate these potential effects and their mechanisms of action. The primary significance of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone in a biological context is its role as a synthetic intermediate for the creation of complex, biologically active molecules.
Given the absence of specific data on signaling pathways directly modulated by (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a diagram illustrating a known biological pathway affected by its precursor, α-pinene, is provided below as a reference point for potential areas of investigation.
Safety and Handling
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a cornerstone chiral auxiliary in modern organic synthesis. Its well-defined stereochemistry and predictable influence on the stereochemical outcome of reactions make it an invaluable tool for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. While its direct biological effects and interactions with cellular signaling pathways remain an area for future exploration, its indirect contribution to drug discovery and development through asymmetric synthesis is firmly established. This guide provides a foundational understanding of its properties and applications for researchers and scientists working in the field of organic and medicinal chemistry.
References
- 1. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 [m.chemicalbook.com]
- 2. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
